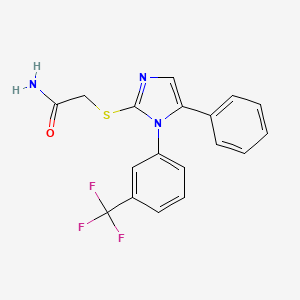
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound notable for its robust and multi-functional properties. The structure contains an imidazole ring, known for its presence in many pharmacologically active molecules, with a trifluoromethyl group that enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the imidazole ring: : Starting with a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the phenyl and trifluoromethyl groups: : Achieved via electrophilic aromatic substitution reactions.
Thioacetic acid modification:
Industrial Production Methods
Industrial production scales up these processes, employing continuous-flow reactors to ensure efficient and controlled reactions. Key parameters include maintaining optimal temperatures and pH levels and using solvents that facilitate high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the sulfur atom, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions, especially of the imidazole ring, can yield various hydrogenated products.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify both the aromatic and thioacetamide parts of the molecule.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Employs hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: : Utilizes halogenating agents for electrophilic substitutions and strong nucleophiles for nucleophilic substitutions.
Major Products
Sulfoxides and sulfones: : Products from oxidation reactions.
Hydrogenated derivatives: : Results from reduction reactions.
Various substituted derivatives: : Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide finds applications across multiple fields:
Chemistry
Used as an intermediate in the synthesis of more complex organic compounds.
Biology
Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.
Medicine
Explored for its antimicrobial and anticancer properties due to the presence of the imidazole ring.
Industry
Utilized in the development of specialty chemicals and materials, particularly in the pharmaceutical and agrochemical sectors.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, inhibiting enzyme function. The trifluoromethyl group enhances binding affinity and specificity by increasing lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Thioacetamide derivatives
Uniqueness
Compared to other imidazole and thioacetamide derivatives, 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to the combined presence of a trifluoromethyl group and a sulfur-containing acetamide, which confer enhanced biological activity and chemical stability.
There you go! Anything you'd like me to delve deeper into?
Propiedades
IUPAC Name |
2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-7-4-8-14(9-13)24-15(12-5-2-1-3-6-12)10-23-17(24)26-11-16(22)25/h1-10H,11H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROFICLSVVEVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














